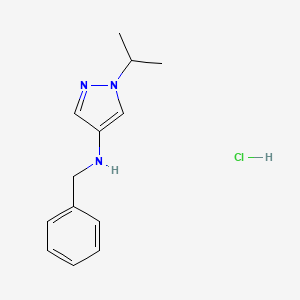

N-benzyl-1-isopropyl-1H-pyrazol-4-amine

Description

N-benzyl-1-isopropyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the nitrogen atom and an isopropyl group at the 1-position

Properties

Molecular Formula |

C13H18ClN3 |

|---|---|

Molecular Weight |

251.75 g/mol |

IUPAC Name |

N-benzyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C13H17N3.ClH/c1-11(2)16-10-13(9-15-16)14-8-12-6-4-3-5-7-12;/h3-7,9-11,14H,8H2,1-2H3;1H |

InChI Key |

JOYDLWYTESLRMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of benzylamine with isopropyl hydrazine and a suitable carbonyl compound to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Formation of N-benzyl-1-isopropyl-1H-pyrazol-4-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have identified N-benzyl-1-isopropyl-1H-pyrazol-4-amine derivatives as promising candidates in cancer therapy. For instance, compounds derived from the pyrazole structure have been shown to modulate autophagy, a critical process in cancer cell survival. Specifically, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated potent antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) and were found to disrupt autophagic flux by interfering with mTORC1 signaling pathways .

Inhibition of Methyltransferases

Another application involves the design of pyrazole derivatives as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). These compounds were synthesized to target CARM1 effectively, showcasing the influence of structural variations on their potency . The ability to inhibit CARM1 can lead to significant implications in cancer biology, as this enzyme is involved in regulating gene expression associated with tumor progression.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-1-propyl-1H-pyrazol-3-amine

- 1H-pyrazolo[3,4-b]pyridines

- 1H-imidazole derivatives

Uniqueness

N-benzyl-1-isopropyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Biological Activity

N-benzyl-1-isopropyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a benzyl group and an isopropyl amine moiety. Its molecular formula is C12H16N4, and it is characterized by the presence of two nitrogen atoms within the five-membered pyrazole ring. The synthesis of this compound typically involves multi-step organic reactions, including:

- Hydrazone Formation : Reacting appropriate hydrazones with alkyl halides in the presence of a base.

- C-N Coupling Reactions : Utilizing palladium or copper catalysts to facilitate the coupling reactions at the C4 position of 4-halo-1H-pyrazoles .

Anticancer Properties

Research has indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer activity . Studies have shown that certain pyrazole derivatives can reduce mTORC1 activity and enhance autophagy, which are critical pathways in cancer cell survival and proliferation .

Key Findings:

- Submicromolar Antiproliferative Activity : Compounds related to this compound demonstrated submicromolar antiproliferative effects against various cancer cell lines, including MIA PaCa-2 cells .

- Mechanism of Action : The compound disrupts autophagic flux by inhibiting mTORC1 under nutrient-deficient conditions, potentially targeting solid tumor cells that are under metabolic stress .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial properties . Certain pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives have revealed important insights into how structural modifications can influence biological activity. For instance:

- The presence of specific substituents on the pyrazole ring can enhance or diminish anticancer activity.

- Modifications in the alkyl chain length or branching can affect the compound's ability to penetrate cellular membranes and interact with biological targets.

Study 1: Antiproliferative Effects

A study conducted on MIA PaCa-2 pancreatic cancer cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 μM. The mechanism was linked to decreased mTORC1 activity and increased autophagic flux under starvation conditions .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.